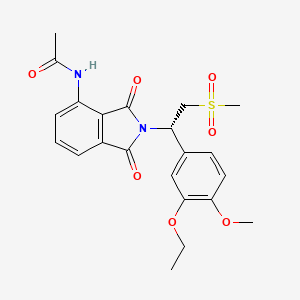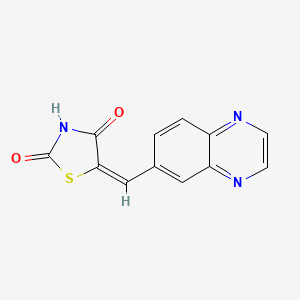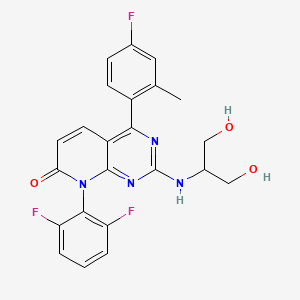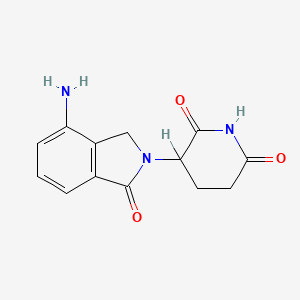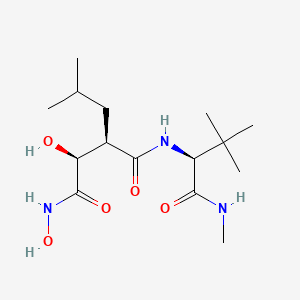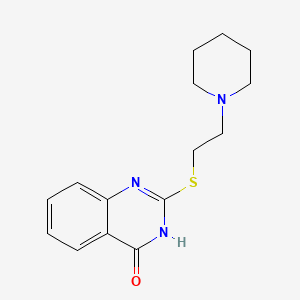
2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one
説明
Quinazoline is a heterocyclic compound that has a wide range of biological activities . It is a basic structure for a number of biologically active compounds, including antitumor agents .
Synthesis Analysis
Quinazoline derivatives can be synthesized through a four-step process . The process involves chlorination, nucleophilic substitution, hydrolysis, and amidation . The structures of the synthesized compounds can be characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be confirmed by IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis
The synthesis of quinazoline derivatives involves several chemical reactions, including chlorination, nucleophilic substitution, hydrolysis, and amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be analyzed using various techniques such as IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .科学的研究の応用
Antihypertensive Potential
A series of piperidine derivatives with a quinazoline ring, closely related to 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one, were investigated for their potential as antihypertensive agents. Compounds from this series demonstrated significant hypotension effects in spontaneously hypertensive rat models (Takai et al., 1986).
Tuberculosis Drug Discovery
The 2,4-diaminoquinazoline class, which includes compounds similar to 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one, was identified as an effective inhibitor of Mycobacterium tuberculosis growth. A study conducted a comprehensive evaluation of this series, identifying key structural components that influence potency and demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
Antitumor Activity
Novel derivatives of 2-(1-substituted-piperidine-4-ylamino)quinazoline, structurally similar to the queried compound, were prepared and their antiproliferative activities on cancer cell lines were evaluated. Certain compounds exhibited potent antitumor activities, with one compound showing significant in vivo antitumor activity in animal models (Wang et al., 2012).
Corrosion Inhibition
Quinazolin-4(3H)-one derivatives have been investigated for their potential as corrosion inhibitors. This study found that certain derivatives effectively inhibited corrosion of mild steel in HCl, demonstrating the versatility of quinazolin-4(3H)-one compounds in industrial applications (Chen et al., 2021).
Cardiotonic Activity
Research into 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives, related to the compound , revealed their potential as cardiotonic agents. These compounds showed potent inotropic activity in anesthesized dogs, suggesting their utility in heart-related conditions (Nomoto et al., 1991).
Anticonvulsant Properties
Compounds from the 2-phenyl-3-piperidino/substituted piperazino acyl-quinazolin (3H)-4-one series, which are structurally similar to the compound of interest, showed significant activity against pentylenetetrazol induced seizures, indicating potential as anticonvulsants (Misra et al., 1978).
将来の方向性
特性
IUPAC Name |
2-(2-piperidin-1-ylethylsulfanyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(17-14)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAAIHDHSHTGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469744 | |
| Record name | 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |
CAS RN |
684276-17-3 | |
| Record name | L-2286 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684276173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2286 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH677T32NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



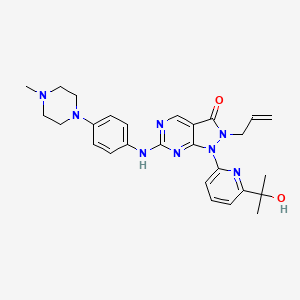
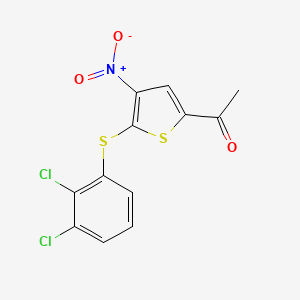
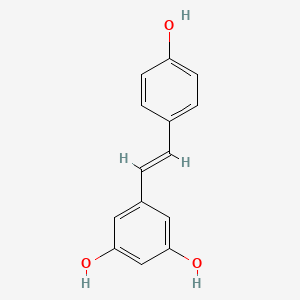
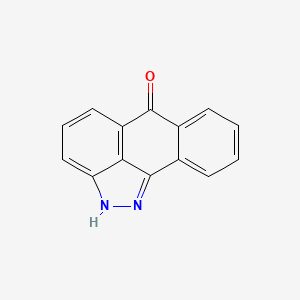
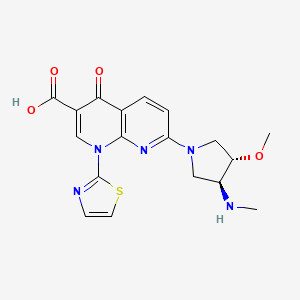
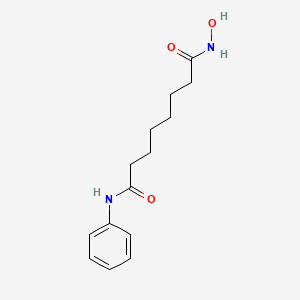
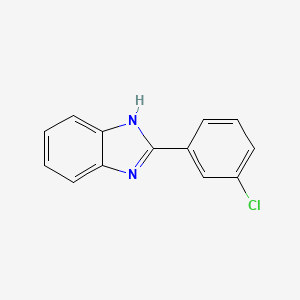
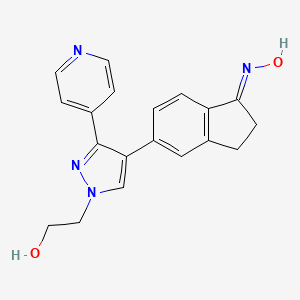
![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)
